molecular formula C18H15Cl2N3O3 B2474289 4-(1-(2,4-dichlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 1007186-26-6

4-(1-(2,4-dichlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B2474289
CAS No.: 1007186-26-6
M. Wt: 392.24
InChI Key: PTDGABKAFAMBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(2,4-dichlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2,4-dichlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate β-ketoester under acidic conditions to form the pyrazole core. Subsequent nitration and alkylation steps introduce the nitroethyl and methyl groups, respectively. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction conditions, such as temperature and residence time, and enhance mass transfer efficiency between liquid phases.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2,4-dichlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Coupling: Boronic acids, palladium catalysts.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-(1-(2,4-dichlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-(2,4-dichlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(2,4-dichlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and nitroethyl group differentiate it from other compounds with similar phenyl substitutions.

Properties

IUPAC Name

4-[1-(2,4-dichlorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3/c1-11-17(18(24)23(21-11)13-5-3-2-4-6-13)15(10-22(25)26)14-8-7-12(19)9-16(14)20/h2-9,15,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYVFYCJFPUJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C[N+](=O)[O-])C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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